Nematicidal Potency Gap: 2-Chloro-5-phenyl vs. 2-Chloro-5-(4-chlorophenyl) Analog
In a direct head-to-head evaluation against root-knot nematode (Meloidogyne incognita), 2-chloro-5-phenyl-1,3,4-thiadiazole demonstrated significantly inferior control compared to the preferred 4-chlorophenyl analog. This defines the precise activity cliff in this chemical series and highlights why the unsubstituted phenyl compound is a critical baseline for SAR studies but not the optimized active agent. [1]
| Evidence Dimension | Nematicidal control of root-knot nematode (Knot Index: 0=full control, 4=no control) |
|---|---|
| Target Compound Data | Knot Index of 0.2 at 10 ppm, 1.3 at 5 ppm, 1.2 at 2.5 ppm |
| Comparator Or Baseline | 2-Chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole (CAS 1530-31-9): Knot Index of 0.0 at 10, 5, and 2.5 ppm |
| Quantified Difference | The 4-chlorophenyl analog achieves complete control (Index 0) at all tested rates, while the target compound shows minimal control (Index 1.2-1.3) at low rates and only 80% control at the highest rate of 10 ppm. |
| Conditions | In vivo greenhouse assay using tomato plants in nematode-infested soil (600-800 larvae/eggs per pot), evaluated 2 weeks post-treatment. |
Why This Matters
This data is crucial for agrochemical procurement: researchers ordering the 5-phenyl derivative are likely using it as a negative control or a synthetic precursor, not as the intended active nematicide, preventing costly mis-specification.
- [1] DiMenna, W. S., & DiSanzo, C. P. (1984). Table 1, Evaluation Against Root-Knot Nematode. In U.S. Patent No. 4,454,147. Washington, DC: U.S. Patent and Trademark Office. View Source
